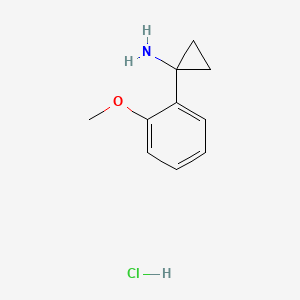

![molecular formula C11H17NO3 B572359 tert-Butyl 5-oxo-2-azaspiro[3.3]heptane-2-carboxylate CAS No. 1251020-88-8](/img/structure/B572359.png)

tert-Butyl 5-oxo-2-azaspiro[3.3]heptane-2-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

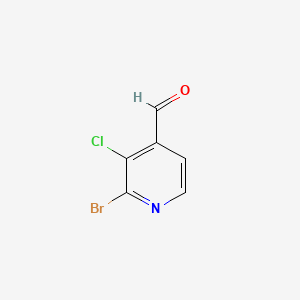

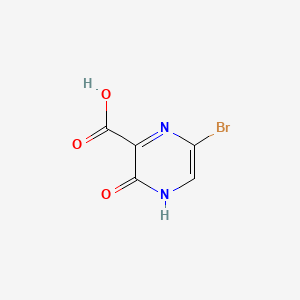

“tert-Butyl 5-oxo-2-azaspiro[3.3]heptane-2-carboxylate” is a chemical compound with the CAS Number: 1251020-88-8 . It has a molecular weight of 211.26 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C11H17NO3/c1-10(2,3)15-9(14)12-6-11(7-12)5-4-8(11)13/h4-7H2,1-3H3 . This indicates that the compound has a complex structure with a spirocyclic ring system.Physical And Chemical Properties Analysis

The compound has a density of 1.2±0.1 g/cm³ . Its boiling point is 314.7±42.0 °C at 760 mmHg . The compound has a molar refractivity of 54.8±0.4 cm³ . It has 4 H bond acceptors and 0 H bond donors . The compound has 2 freely rotating bonds . Its polar surface area is 47 Ų .Applications De Recherche Scientifique

Synthesis and Derivation for Novel Compounds : Meyers et al. (2009) describe efficient synthetic routes to tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a compound useful for further selective derivation on the azetidine and cyclobutane rings. This offers a convenient entry point to compounds complementing piperidine ring systems, which are significant in medicinal chemistry (Meyers et al., 2009).

Enantioselective Synthesis in Medicinal Chemistry : López et al. (2020) developed a catalytic and enantioselective preparation of 4-substituted proline scaffolds, transforming tert-butyl (S)-4-methyleneprolinate into N-Boc-protected 5-azaspiro[2.4]heptane-6-carboxylic acid, a key element in the industrial synthesis of antiviral ledipasvir (López et al., 2020).

Synthesis of Spirocyclic 3-oxotetrahydrofurans : Moskalenko and Boev (2012) developed a procedure for synthesizing spirocyclic 3-oxotetrahydrofurans that are potential precursors for biologically active heterocyclic compounds (Moskalenko & Boev, 2012).

Regioselective Cycloaddition Applications : Molchanov and Tran (2013) achieved the regioselective cycloaddition of C-aryl- and C-carbamoylnitrones to methyl 2-benzylidenecyclopropanecarboxylate, obtaining substituted methyl 5-oxa-6-azaspiro[2.4]heptane-1-carboxylates (Molchanov & Tran, 2013).

Synthesis of Novel Amino Acids for Drug Design : Radchenko et al. (2010) synthesized novel amino acids based on the 2-azaspiro[3.3]heptane structure, adding to the family of sterically constrained amino acids useful in chemistry, biochemistry, and drug design (Radchenko et al., 2010).

Development of Angular Spirocyclic Azetidines : Guerot et al. (2011) reported the syntheses of novel angular azaspiro[3.3]heptanes, which are beneficial in the synthesis of building blocks for drug discovery (Guerot et al., 2011).

Safety And Hazards

Propriétés

IUPAC Name |

tert-butyl 7-oxo-2-azaspiro[3.3]heptane-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO3/c1-10(2,3)15-9(14)12-6-11(7-12)5-4-8(11)13/h4-7H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUDZBXKDAQRXNO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2(C1)CCC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70719177 |

Source

|

| Record name | tert-Butyl 5-oxo-2-azaspiro[3.3]heptane-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70719177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 5-oxo-2-azaspiro[3.3]heptane-2-carboxylate | |

CAS RN |

1251020-88-8 |

Source

|

| Record name | tert-Butyl 5-oxo-2-azaspiro[3.3]heptane-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70719177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

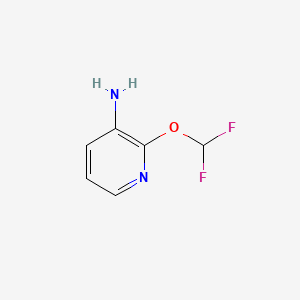

![2-[4-(Piperidinocarbonyl)phenyl]benzonitrile](/img/structure/B572290.png)

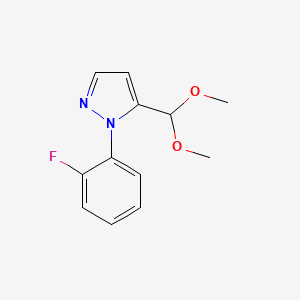

![2-methoxy-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine](/img/structure/B572293.png)

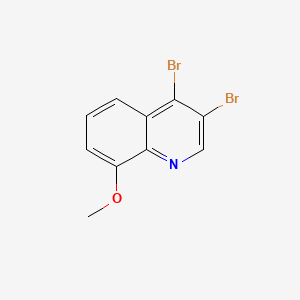

![Methyl 8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B572295.png)

![ethyl 4-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylate](/img/structure/B572298.png)

![tert-Butyl 4-(2'-oxospiro[cyclopropane-1,3'-indolin]-1'-yl)piperidine-1-carboxylate](/img/structure/B572299.png)